Cas no 2228531-37-9 (3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile)

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile structure
2228531-37-9 structure
商品名:3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile
CAS番号:2228531-37-9
MF:C10H13N3
メガワット:175.230321645737
CID:5154946
PubChem ID:139291460

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile
    • 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile
    • インチ: 1S/C10H13N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-5,7H2
    • InChIKey: ZZXLZQBMQJCQGM-UHFFFAOYSA-N
    • ほほえんだ: C12=NC(CCC#N)=CN1CCCC2

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172413-1g
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile
2228531-37-9 98%
1g
¥13658 2023-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172413-250mg
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile
2228531-37-9 98%
250mg
¥13904 2023-03-11
Chemenu
CM558924-1g
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile
2228531-37-9 95%+
1g
$1751 2024-07-18
Enamine
EN300-1748739-1.0g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile
2228531-37-9
1g
$1458.0 2023-06-03
Chemenu
CM558924-250mg
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile
2228531-37-9 95%+
250mg
$1646 2024-07-18
Enamine
EN300-1748739-1g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile
2228531-37-9
1g
$1458.0 2023-09-20
Enamine
EN300-1748739-10g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile
2228531-37-9
10g
$6266.0 2023-09-20
Chemenu
CM558924-100mg
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile
2228531-37-9 95%+
100mg
$1541 2024-07-18
Enamine
EN300-1748739-0.25g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile
2228531-37-9
0.25g
$1341.0 2023-09-20
Enamine
EN300-1748739-0.5g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile
2228531-37-9
0.5g
$1399.0 2023-09-20

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile 関連文献

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrileに関する追加情報

Recent Advances in the Study of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile (CAS: 2228531-37-9)

The compound 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile (CAS: 2228531-37-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic nitrile derivative is part of a broader class of imidazo[1,2-a]pyridine compounds, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of the nitrile group, make it a promising candidate for further drug development and mechanistic studies.

Recent studies have focused on elucidating the synthetic pathways and biological activities of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile. A 2023 publication in the Journal of Medicinal Chemistry reported a novel and efficient synthetic route for this compound, highlighting its scalability and potential for industrial production. The study also explored its inhibitory effects on specific kinase targets, which are implicated in various cancer pathways. The results demonstrated moderate to strong inhibition, suggesting its utility as a lead compound for oncology research.

In addition to its anticancer potential, preliminary in vitro studies have indicated that 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile exhibits notable antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This finding, published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters, underscores the compound's versatility and its potential as a scaffold for developing new antibiotics. The study also provided insights into the structure-activity relationship (SAR), identifying key modifications that could enhance its efficacy.

Further research has delved into the pharmacokinetic properties of this compound. A recent preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, revealing favorable oral bioavailability and metabolic stability. These findings, coupled with its low toxicity profile in animal models, position 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile as a promising candidate for further clinical development. However, challenges such as optimizing its selectivity and minimizing off-target effects remain areas of active investigation.

In conclusion, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile (CAS: 2228531-37-9) represents a compelling example of how structural innovation in medicinal chemistry can yield compounds with multifaceted therapeutic potential. Ongoing research aims to refine its biological activity, improve its pharmacological properties, and explore its applications in treating complex diseases. The compound's progress exemplifies the dynamic interplay between chemical synthesis and biological evaluation in modern drug discovery.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd